molecular formula C12H10N2S B7482136 3-[(2-Thienylmethyl)amino]benzonitrile

3-[(2-Thienylmethyl)amino]benzonitrile

Cat. No.: B7482136
M. Wt: 214.29 g/mol
InChI Key: WHJVPWJAEFMPTP-UHFFFAOYSA-N
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Description

3-[(2-Thienylmethyl)amino]benzonitrile is an organic compound that features a benzonitrile moiety substituted with a thienylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Thienylmethyl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-thienylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethyl sulfoxide at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Thienylmethyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

3-[(2-Thienylmethyl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Thienylmethyl)amino]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrile group can form hydrogen bonds, while the thienyl and amino groups can participate in π-π interactions and hydrogen bonding, respectively. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzonitrile: Lacks the thienylmethyl group, making it less versatile in terms of chemical reactivity.

    2-Thienylmethylamine: Lacks the benzonitrile moiety, limiting its applications in materials science.

    Benzonitrile: Does not have the amino or thienylmethyl groups, reducing its potential for biological activity.

Uniqueness

3-[(2-Thienylmethyl)amino]benzonitrile is unique due to the presence of both the benzonitrile and thienylmethylamino groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-7,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVPWJAEFMPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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